N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its three methyl groups attached to the nitrogen atoms and the carbon atom at position 4 of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine can be achieved through several methods. One common approach involves the reaction of 4-methyl-1H-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Triazole oxides
Reduction: Reduced triazole derivatives
Substitution: Substituted triazole compounds with different functional groups
Scientific Research Applications
N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity. Additionally, the methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 5-Bromo-1-isopropyl-1H-1,2,4-triazole
Uniqueness
N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring The presence of three methyl groups enhances its stability and lipophilicity, making it distinct from other triazole derivatives
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,N,5-trimethyl-2H-triazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-4-5(9(2)3)7-8-6-4/h1-3H3,(H,6,7,8) |
InChI Key |
MXUYZDLSDGHFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.